molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No. B1445235
CAS RN: 1341372-69-7
M. Wt: 208.19 g/mol
InChI Key: AAHHLLMCXJOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Molecular Structure Analysis

Oxadiazoles exist in four different isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” compound belongs to the 1,2,4-oxadiazole isomer .

Scientific Research Applications

Cancer Research

The compound has shown potential in cancer research, particularly in the inhibition of the kynurenine pathway (KP). The KP is often activated in cancer and is the main tryptophan degradation pathway in mammals. By inhibiting this pathway, the compound could potentially be used to develop treatments that slow down or stop the progression of cancer .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is used for bioisosteric replacement, which is the substitution of a molecule’s atom or group with another that has similar physical or chemical properties. This can lead to the development of new drugs with enhanced potency or selectivity .

Antiviral Applications

Derivatives of this compound could be synthesized to explore antiviral properties. Indole derivatives, which share a similar molecular framework, have been found to possess significant antiviral activities, suggesting that this compound could also be modified to develop potent antiviral agents .

Antimicrobial Research

The structural similarity to indole derivatives, which are known for their antimicrobial properties, indicates that “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” could be a precursor or a scaffold for creating new antimicrobial agents .

Enzyme Inhibition

This compound could be used in the study of enzyme inhibition. By altering the compound’s structure, researchers can investigate its effects on various enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .

Drug Design and Development

The compound’s ability to undergo bioisosteric replacement makes it valuable in drug design. It can be used to create analogs with improved drug-like properties, such as increased stability or reduced toxicity, which is essential in the development of safer and more effective medications .

properties

IUPAC Name

[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHHLLMCXJOQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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